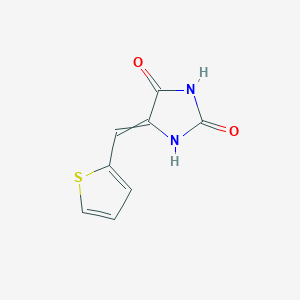

5-(2-Thenylidene) hydantoin

Description

Contextualization of Hydantoin (B18101) Derivatives in Chemical and Biological Research

Hydantoin, a five-membered heterocyclic ring also known as imidazolidine-2,4-dione, serves as a foundational scaffold for a vast array of derivatives with significant pharmacological and biological properties. ekb.eg These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, a structure that allows for diverse substitutions at various positions, leading to a wide spectrum of chemical and biological activities. thebioscan.com The versatility of the hydantoin core has made it a favored scaffold in medicinal chemistry, leading to the development of several clinically approved drugs. ekb.eg

Hydantoin derivatives have demonstrated a remarkable range of biological activities, including anticonvulsant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. ekb.egjddtonline.info The ability to modify the hydantoin ring at different positions allows chemists to fine-tune the molecule's properties, such as lipophilicity and water solubility, which in turn can significantly impact its biological activity and pharmacokinetic profile. ontosight.ai This inherent adaptability has fueled extensive research into designing and synthesizing novel hydantoin derivatives with enhanced efficacy and safety for various therapeutic applications. ontosight.ai

Historical Perspective on Thenylidene Compounds in Medicinal Chemistry

The exploration of thenylidene compounds, which feature a thiophene (B33073) ring attached to a larger molecular structure via a double bond, has a notable history in medicinal chemistry. Thiophene-containing molecules have long been recognized for their diverse pharmacological potential. The structural similarities between the thiophene ring and the benzene (B151609) ring allow thenylidene derivatives to often mimic the biological activities of their benzylidene counterparts, while sometimes offering unique properties due to the presence of the sulfur atom.

Historically, the synthesis and investigation of thenylidene derivatives have been driven by the search for novel therapeutic agents. The thiophene moiety is a key component in numerous approved drugs, highlighting its importance in drug design and development. The incorporation of the thenylidene group into various heterocyclic scaffolds, including hydantoin, represents a strategic approach to generating new chemical entities with potentially valuable biological activities.

Rationale for Focused Academic Investigation of 5-(2-Thenylidene)hydantoin

The focused academic investigation of 5-(2-Thenylidene)hydantoin stems from a confluence of factors. The known biological significance of both the hydantoin scaffold and the thenylidene moiety provides a strong rationale for exploring the properties of a molecule that combines these two structural features. The expectation is that the resulting compound may exhibit unique or enhanced biological activities compared to its individual components or related derivatives.

Furthermore, the synthesis of 5-(2-thenylidene)hydantoin can be achieved through established chemical reactions, such as the Knoevenagel condensation, making it an accessible target for academic research groups. semanticscholar.org This accessibility allows for the relatively straightforward generation of the compound and its derivatives, facilitating a wide range of studies into its chemical and biological properties. The potential for discovering novel therapeutic leads or tool compounds for chemical biology research further justifies the focused academic inquiry into this specific molecule.

Overview of Current Research Landscape Pertaining to 5-(2-Thenylidene)hydantoin

The current research landscape for 5-(2-Thenylidene)hydantoin is characterized by investigations into its synthesis, chemical characterization, and preliminary evaluation of its biological activities. Researchers have explored various synthetic routes to the compound and its derivatives, often focusing on optimizing reaction conditions to improve yields. semanticscholar.org

A significant area of investigation involves the potential of 5-(substituted benzylidene)hydantoin derivatives as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. nih.gov This line of research suggests that thenylidene analogs could also be explored for similar applications. Additionally, patent literature indicates interest in the reduction of 5-(2-thenylidene)hydantoin to produce 5-(2-thenyl)hydantoin, hinting at the exploration of its derivatives for various applications. google.comgoogle.com The broader context of research on hydantoin derivatives as anticancer, antimicrobial, and anticonvulsant agents also provides a framework for future studies on 5-(2-Thenylidene)hydantoin. ekb.egthebioscan.comjddtonline.info

Scope and Objectives of Research Endeavors on 5-(2-Thenylidene)hydantoin

The primary objectives of research endeavors focused on 5-(2-Thenylidene)hydantoin encompass several key areas:

Synthesis and Characterization: To develop efficient and scalable synthetic methods for 5-(2-Thenylidene)hydantoin and its derivatives. This includes detailed structural elucidation using modern spectroscopic and analytical techniques.

Physicochemical Profiling: To determine the fundamental physicochemical properties of the compound, such as solubility, stability, and lipophilicity, which are crucial for understanding its behavior in biological systems.

Biological Screening: To conduct a broad range of biological assays to identify and characterize any potential therapeutic activities, such as anticancer, antimicrobial, or enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate a series of related analogs to understand how structural modifications influence biological activity. This knowledge is critical for the rational design of more potent and selective compounds.

Mechanism of Action Studies: For any identified biological activities, the goal is to elucidate the underlying molecular mechanism by which 5-(2-Thenylidene)hydantoin exerts its effects.

These research endeavors aim to comprehensively evaluate the potential of 5-(2-Thenylidene)hydantoin as a lead compound for drug discovery or as a valuable tool for chemical biology research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12) |

InChI Key |

NKNQLJMAPSUXLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 2 Thenylidene Hydantoin

Established Synthetic Pathways to 5-(2-Thenylidene)hydantoin

The formation of the characteristic exocyclic double bond in 5-(2-thenylidene)hydantoin is the cornerstone of its synthesis. This is predominantly accomplished through condensation reactions that unite the hydantoin (B18101) and thiophene (B33073) moieties.

Condensation Reactions Utilizing Hydantoin Scaffolds

The most direct approach to synthesizing the target compound involves the reaction between a pre-formed hydantoin ring and 2-thiophenecarboxaldehyde. The reactivity of the C-5 methylene (B1212753) group on the hydantoin ring is central to these methods. thieme-connect.de

The Knoevenagel condensation is a widely employed and reliable method for the synthesis of 5-arylidene hydantoins, including the thenylidene derivative. thieme-connect.denih.gov This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, hydantoin, with an aldehyde, 2-thiophenecarboxaldehyde. The C-5 position of the hydantoin ring acts as the active methylene component. thieme-connect.de

The reaction is typically facilitated by a basic catalyst, which deprotonates the hydantoin at the N-1 position, increasing the acidity and reactivity of the C-5 methylene protons. thieme-connect.de Piperidine (B6355638) is a commonly used catalyst for this transformation, often performed under reflux conditions to drive the reaction to completion. semanticscholar.orgresearchgate.net The general mechanism involves the formation of a carbanion at the C-5 position of the hydantoin, which then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final 5-(2-thenylidene)hydantoin product.

Table 1: Representative Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehydes | Hydantoin | Piperidine | N/A | Reflux, 7 h | Reasonable | semanticscholar.orgresearchgate.net |

To streamline the synthesis process, one-pot methodologies have been developed for related arylidene hydantoin and thiohydantoin derivatives. These strategies aim to combine multiple reaction steps into a single procedure, reducing the need for isolation and purification of intermediates.

One such approach involves a solid-phase synthesis where a resin-bound thiohydantoin is reacted with an arylaldehyde in the presence of a base like piperidine to form the 5-arylidene-2-thiohydantoin. nih.govnih.gov This method is particularly amenable to high-throughput synthesis and the creation of compound libraries. nih.gov Another strategy involves the multicomponent reaction of substituted benzaldehydes, glycine, and potassium thiocyanate (B1210189) to generate 5-arylidene thiohydantoins. nih.gov Facile one-pot syntheses of 5-substituted hydantoins have also been achieved using reagents like potassium cyanide and ammonium (B1175870) chloride with an appropriate ketone or aldehyde precursor. scispace.com

Precursor Synthesis and Functionalization for 5-(2-Thenylidene)hydantoin Formation

2-Thiophenecarboxaldehyde, also known as 2-thenaldehyde, is the key aldehyde component in the synthesis. Several established methods exist for its preparation. wikipedia.org

One of the most common industrial methods is the Vilsmeier-Haack reaction, which formylates thiophene using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orggoogle.comorgsyn.org This method is efficient and utilizes readily available starting materials. google.com An alternative route involves the chloromethylation of thiophene followed by subsequent oxidation to the aldehyde. wikipedia.org Other variations include using solid phosgene (B1210022) (triphosgene) with thiophene and DMF. google.com

Table 2: Selected Synthetic Routes to 2-Thiophenecarboxaldehyde

| Method | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | Thiophene, N-methylformanilide, POCl₃ | Classic formylation reaction | 71-74% | orgsyn.org |

| Vilsmeier-Haack variant | Thiophene, DMF, SOCl₂ | High operability and safety | 86-87% | google.com |

| Vilsmeier-Haack variant | Thiophene, Triphosgene, DMF | Provides a new approach with low cost | N/A | google.com |

The hydantoin scaffold itself can be synthesized through various classical and modern organic reactions. The most notable is the Bucherer–Bergs reaction, a multicomponent synthesis involving a carbonyl compound, ammonium carbonate, and a cyanide source. nih.gov Other significant methods include the Read-type reaction of amino acids with isocyanates and the condensation of ureas with α-dicarbonyl compounds (Biltz synthesis) or other carbonyl compounds. nih.gov

Furthermore, the hydantoin ring can be modified prior to the Knoevenagel condensation to introduce substituents at the N-1 or N-3 positions. This functionalization is a key strategy for creating analogs of 5-(2-thenylidene)hydantoin with potentially altered biological activities. For instance, N-alkylation can be achieved by reacting the hydantoin sodium salt with alkylating agents. tandfonline.comresearchgate.net The synthesis of N3-substituted hydantoins can be accomplished by reacting α-amino methyl ester hydrochlorides with carbamates, which cyclize under basic conditions. organic-chemistry.org This pre-functionalization allows for the generation of a diverse library of 5-(2-thenylidene)hydantoin derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the synthesis of 5-(2-Thenylidene)hydantoin involves a systematic evaluation of various parameters, including the solvent system, catalyst, temperature, and reaction time. The goal is to identify a set of conditions that provides the desired product in high yield and purity with minimal side-product formation and energy consumption.

The choice of solvent can significantly influence the rate and outcome of the Knoevenagel condensation. The solvent's polarity, protic or aprotic nature, and boiling point are all critical factors. For the synthesis of related 5-arylidene hydantoins, various solvents have been employed. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used, often in mixtures with water. mdpi.com In one modified Bucherer–Berg reaction to produce a hydantoin derivative, a 1:1 mixture of ethanol and water was used. mdpi.com The influence of the solvent has also been noted as a key parameter for investigation in microwave-assisted synthesis of hydantoin derivatives, where solvents can affect heating efficiency and reaction pathways. ucl.ac.beaminer.org

The selection of an appropriate solvent system is a balance between reactant solubility, reaction kinetics, and practical considerations like cost, safety, and environmental impact.

Table 1: Evaluation of Potential Solvent Systems for 5-(2-Thenylidene)hydantoin Synthesis

| Solvent Type | Examples | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol, Water | Good solubility for hydantoin and catalysts like piperidine; can facilitate proton transfer steps. | May require higher temperatures (reflux); potential for side reactions. |

| Polar Aprotic | Dimethylformamide (DMF) | High boiling point allows for a wide range of reaction temperatures; can accelerate reaction rates. | More difficult to remove post-reaction; higher environmental and health concerns. |

| Green Solvents | Water, Ethanol | Environmentally benign, low cost, and safe to handle. Water has been used effectively in some microwave-assisted syntheses. beilstein-journals.org | Solubility of organic reactants can be limited, potentially requiring co-solvents. |

The Knoevenagel condensation is typically a catalyzed reaction. thieme-connect.de For the synthesis of 5-arylidene hydantoins, base catalysts are most common as they facilitate the deprotonation of the C-5 methylene group in the hydantoin ring, forming a reactive nucleophile. thieme-connect.de Various catalysts have been shown to be effective for analogous reactions.

Commonly used catalysts include organic bases such as piperidine and triethanolamine (B1662121). njtech.edu.cnsemanticscholar.org In a synthesis of 5-benzylidene hydantoins, piperidine was used as the catalyst under reflux conditions. semanticscholar.org Another study found that triethanolamine could directly catalyze the condensation between phenylacetaldehyde (B1677652) and hydantoin. njtech.edu.cn In some cases, Lewis acids such as zinc iodide (ZnI2) and aluminum chloride (AlCl3) have been used to catalyze related reactions involving methylidene-thiohydantoins, demonstrating their potential applicability. mdpi.com The performance of a catalyst is assessed by its ability to promote the reaction at a low loading, under mild conditions, and with high selectivity for the desired product.

Table 2: Assessment of Catalysts for 5-Arylidene Hydantoin Synthesis

| Catalyst | Catalyst Type | Typical Conditions | Reported Performance Notes |

|---|---|---|---|

| Piperidine | Organic Base | Reflux in ethanol, 7 hours. semanticscholar.org | Standard and effective catalyst for Knoevenagel condensations. semanticscholar.org |

| Triethanolamine | Organic Base | Not specified. | Reported to directly catalyze the condensation to yield over 50%. njtech.edu.cn |

| Lewis Acids (e.g., ZnI2, AlCl3) | Lewis Acid | Used in specific cycloaddition reactions of hydantoin derivatives. mdpi.com | Effective for activating carbonyl and related groups, suggesting potential use. mdpi.com |

| None (Catalyst-Free) | N/A | Water-mediated, elevated temperatures. rsc.org | Represents a green chemistry approach, though may require harsher conditions. rsc.org |

Temperature is a critical parameter that directly affects the reaction rate. For conventional heating methods, syntheses of related hydantoins are often performed at elevated temperatures, such as 60°C or under reflux, to ensure a reasonable reaction rate. mdpi.comsemanticscholar.org For instance, the synthesis of 5-benzylidene hydantoins via Knoevenagel condensation is conducted at reflux for several hours. semanticscholar.org

Microwave-assisted synthesis allows for rapid heating to temperatures that may be higher than the boiling point of the solvent in a sealed vessel, significantly accelerating the reaction. mdpi.com These reactions are typically conducted at atmospheric pressure when using conventional heating in an open flask. While pressure can be generated in sealed-vessel microwave reactions, it is generally a consequence of heating the solvent above its boiling point rather than an independently controlled variable to influence the reaction outcome.

Reaction time is a key variable to optimize for maximizing product yield while minimizing energy consumption and the formation of degradation or side products. Kinetic studies involve monitoring the concentration of reactants and products over time to understand the reaction rate. The optimal reaction time is highly dependent on the other conditions, particularly temperature and the method of heating.

Conventional heating methods for analogous syntheses often require long reaction times, ranging from several hours to a full day. mdpi.comsemanticscholar.org A Knoevenagel condensation using piperidine as a catalyst was reported to take 7 hours. semanticscholar.org In contrast, microwave-assisted methods are known to dramatically reduce reaction times to mere minutes for a wide range of hydantoin and thiohydantoin syntheses. researchgate.netyoungin.com

Table 3: Comparison of Reaction Times for 5-Arylidene Hydantoin Synthesis

| Heating Method | Typical Reaction Time | Example Reaction | Reference |

|---|---|---|---|

| Conventional Heating | 7 hours | Knoevenagel condensation of benzaldehydes with hydantoin. | semanticscholar.org |

| Conventional Heating | 24 hours | Modified Bucherer–Berg synthesis of 5-methyl-5-benzyl hydantoin. | mdpi.com |

| Microwave Irradiation | Minutes | Solvent-free synthesis of 5-arylidenehydantoins. | researchgate.net |

| Microwave Irradiation | 7 minutes | Synthesis of polymer-bound thiourea (B124793) intermediate for thiohydantoins. | youngin.com |

Green Chemistry Approaches to 5-(2-Thenylidene)hydantoin Synthesis

Green chemistry principles encourage the development of synthetic methods that are environmentally benign. This includes using safer solvents, reducing energy consumption, and minimizing waste. For the synthesis of 5-(2-Thenylidene)hydantoin, several green strategies can be adopted.

One of the most effective green chemistry approaches is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions reduce pollution, cost, and safety hazards. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. Research has demonstrated the successful microwave-assisted synthesis of 5-arylidenehydantoins under solvent-free conditions, affording high yields of 74–96%. researchgate.net This method is not only environmentally friendly but also remarkably efficient, often reducing reaction times from hours to minutes. researchgate.net Another green approach involves using water as the reaction medium, which has been successfully applied to the microwave-assisted synthesis of hydantoin precursors. beilstein-journals.orgrsc.org

Table 4: Green Chemistry Approaches for 5-Arylidene Hydantoin Synthesis

| Methodology | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Microwave-Assisted Solvent-Free Synthesis | No organic solvent, rapid heating, short reaction time. | 74–96% | researchgate.net |

| Microwave-Assisted Synthesis in Water | Uses an environmentally benign solvent, rapid reaction. | 34–89% (for hydantoin precursors) | beilstein-journals.org |

| Catalyst-Free Synthesis in Water | Avoids catalyst contamination of the product. | Not specified for hydantoins, but a known green method. | rsc.org |

Use of Sustainable Catalysts and Reagents

The synthesis of 5-(2-thenylidene)hydantoin via the Knoevenagel condensation of 2-thenaldehyde and hydantoin traditionally relies on homogeneous base catalysts such as pyridine (B92270) and piperidine. However, increasing environmental concerns have driven research towards the development of more sustainable catalytic systems that are reusable, non-toxic, and operate under milder, often aqueous, conditions. While specific studies on 5-(2-thenylidene)hydantoin are limited, research on analogous Knoevenagel condensations provides significant insights into viable green alternatives.

Heterogeneous catalysts are a primary focus in green chemistry due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, minimizing waste. Materials such as calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles have been demonstrated as efficient, magnetically separable catalysts for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. orientjchem.org These catalysts offer high activity, biocompatibility, and can be easily recovered using an external magnet. orientjchem.org

Another promising avenue is the use of bio-based catalysts. Cationic kraft lignin (B12514952) (CKL), a derivative of the abundant industrial byproduct lignin, has been successfully employed as a homogeneous, biodegradable catalyst for Knoevenagel condensations in water at room temperature. nih.govrsc.orgresearchgate.net This approach avoids the use of hazardous organic solvents and harsh reaction conditions, aligning with the principles of green chemistry. nih.govrsc.org The optimal conditions for this system were found to be a 5% catalyst load relative to the aldehyde, generating products in high yields. researchgate.net Furthermore, bio-based polymetallic catalysts derived from zinc-hyperaccumulating plants have shown surprising efficacy, leveraging a unique mixture of mineral species to promote the reaction. frontiersin.org

The table below summarizes the performance of various sustainable catalysts in the Knoevenagel condensation of benzaldehyde, a common model substrate, with active methylene compounds, illustrating the potential for their application in 5-(2-thenylidene)hydantoin synthesis.

| Catalyst | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cationic Kraft Lignin (CKL) | Malononitrile (B47326) | Water | Room Temp. | Not Specified | 97 | researchgate.net |

| Calcium Ferrite (CaFe₂O₄) NPs | Malononitrile | Ethanol | Room Temp. | 10 min | 98 | orientjchem.org |

| Hydroxyapatite (HAP) | Ethyl Cyanoacetate (B8463686) | None (Solvent-free) | 80 (MW) | 8 min | 92 | nih.gov |

| Urea (B33335) | Malononitrile | None (Solvent-free) | Not Specified (MW) | 1-2 min | 92 | banglajol.info |

Microwave-Assisted Synthesis Protocols for 5-(2-Thenylidene)hydantoin

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. hstu.ac.bd For the synthesis of 5-arylidenehydantoins, including 5-(2-thenylidene)hydantoin, microwave irradiation provides an efficient and sustainable alternative to traditional refluxing.

The application of microwave energy to the Knoevenagel condensation between hydantoin and various aromatic aldehydes has been shown to produce 5-arylidenehydantoins in excellent yields of 74–96% under solvent-free conditions. researchgate.net This solvent-free approach is particularly aligned with green chemistry principles, as it eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and simplifies the work-up procedure. hstu.ac.bdresearchgate.net

In a typical protocol, the aldehyde, the active methylene compound (hydantoin), and a catalytic amount of a reagent like ammonium acetate (B1210297) or urea are mixed and irradiated in a dedicated microwave reactor. banglajol.infooatext.com The microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction time from several hours under conventional heating to just a few minutes. hstu.ac.bducl.ac.be For instance, Knoevenagel condensations of aromatic aldehydes with active methylene compounds like malononitrile or ethyl cyanoacetate have been completed in as little as 30-60 seconds under microwave irradiation at 160-320 watts. oatext.com This rapid and efficient heating minimizes the formation of side products that can occur with prolonged exposure to high temperatures. ucl.ac.be

The table below details representative findings from microwave-assisted Knoevenagel condensations, highlighting the significant reduction in reaction time and high yields achieved.

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Power (W) / Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various Aromatic | Hydantoin | Solvent-free | Not Specified | Not Specified | 74-96 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | NH₄OAc / Solvent-free | Not Specified | 3 min | 86 | hstu.ac.bd |

| 4-Nitrobenzaldehyde | Malononitrile | Urea / Solvent-free | Not Specified | 1 min | 90 | banglajol.info |

| Vanillin | Malonic Acid | Piperidine / DMF | 50 W / 90°C | 30 min | 92 | frontiersin.org |

| Various Aromatic | Cyanoacetamide | NH₄OAc / Solvent-free | 160-320 W | 30-60 sec | 81-99 | oatext.com |

Ultrasonic Irradiation Techniques in 5-(2-Thenylidene)hydantoin Production

Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, offering advantages such as increased reaction rates, improved yields, and milder reaction conditions, often at ambient temperature. nih.govresearchgate.net

While direct studies on the sonochemical synthesis of 5-(2-thenylidene)hydantoin are not widely reported, research on structurally similar compounds provides strong evidence for its potential. For example, the synthesis of 5,5-diphenylhydantoin derivatives has been achieved rapidly and in good yields at room temperature by applying ultrasonic irradiation to a mixture of benzil, urea (or thiourea), and a catalyst in a DMSO/H₂O solvent system. nih.govresearchgate.net This method avoids the need for high temperatures and long reaction times associated with conventional synthesis. researchgate.net

More analogously, the Knoevenagel-type condensation of 2,4-thiazolidinedione (B21345) with various aromatic aldehydes has been efficiently promoted by ultrasound. bohrium.com 2,4-thiazolidinedione is a close structural analogue of hydantoin. In these studies, the desired 5-arylidene-2,4-thiazolidinediones were obtained in moderate to good yields (up to 81%) within just 10-30 minutes of ultrasonic irradiation. bohrium.com This demonstrates that the high-energy microenvironment created by cavitation can effectively facilitate the condensation step required for the formation of the exocyclic double bond in 5-arylidene systems. The application of this technique to the reaction between 2-thenaldehyde and hydantoin is therefore a highly promising strategy for a rapid and efficient production route.

The following table presents data from the ultrasound-assisted synthesis of 5-arylidene-2,4-thiazolidinediones, illustrating the reaction conditions and outcomes that could be expected for the analogous synthesis of 5-(2-thenylidene)hydantoin.

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 81 | bohrium.com |

| 4-Chlorobenzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 75 | bohrium.com |

| 4-Methoxybenzaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 10 | 72 | bohrium.com |

| 2-Thiophenecarboxaldehyde | 2,4-Thiazolidinedione | KOH / Ethanol | 15 | 62 | bohrium.com |

Scale-Up Considerations and Process Intensification for 5-(2-Thenylidene)hydantoin

Batch vs. Flow Chemistry Approaches

The choice between batch and continuous flow processing is a critical consideration for the industrial-scale synthesis of 5-(2-thenylidene)hydantoin. Traditional laboratory and industrial syntheses are typically performed in batch reactors, where reagents are loaded into a vessel, reacted for a specific time, and then the product is isolated. While straightforward and versatile, batch processes can suffer from challenges related to heat and mass transfer, scalability, and safety, particularly for exothermic reactions.

Continuous flow chemistry offers a compelling alternative that addresses many of the limitations of batch processing. In a flow system, reagents are continuously pumped through a network of tubes or channels where they mix and react. nih.gov This approach provides superior control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in flow reactors enables highly efficient heat exchange, allowing for precise temperature control and the safe handling of exothermic reactions that might be problematic in large batch reactors. thieme-connect.de

A comparison of key features between batch and flow processing for hydantoin synthesis is outlined below.

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface area of the vessel; can lead to hotspots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. thieme-connect.de |

| Mass Transfer & Mixing | Can be inefficient, especially at large scales, requiring vigorous stirring. | Highly efficient due to small channel dimensions, leading to rapid mixing. nih.gov |

| Safety | Large volumes of reagents and products present potential hazards. | Small reaction volumes at any given time inherently reduce risk. thieme-connect.de |

| Scalability | Scaling up can be non-linear and challenging; "scale-up" often means a bigger reactor. | More straightforward; scaling is achieved by running the system for longer ("scale-out"). |

| Process Control | Parameters can fluctuate within the reactor volume. | Precise control over residence time, stoichiometry, and temperature. thieme-connect.de |

| Throughput | Limited by reaction and work-up cycles. | Continuous production allows for high throughput. nih.gov |

Challenges in Industrial-Scale Production of 5-(2-Thenylidene)hydantoin

Transitioning the synthesis of 5-(2-thenylidene)hydantoin from the laboratory to an industrial scale presents several challenges that must be addressed to ensure an efficient, safe, and cost-effective process.

One of the primary challenges in large-scale batch production of 5-arylidenehydantoins via Knoevenagel condensation is heat management . The condensation reaction is often exothermic. In a large batch reactor, the low surface-area-to-volume ratio can make it difficult to dissipate the heat generated, potentially leading to temperature gradients, reduced selectivity, formation of byproducts, and in a worst-case scenario, a thermal runaway.

Solid handling is another significant hurdle. The reactants (hydantoin) and the product (5-(2-thenylidene)hydantoin) are solids. Ensuring efficient mixing of slurries, preventing blockages in transfer lines, and managing the isolation of the final product through filtration and drying at a large scale can be operationally complex. A recent study on the continuous mechanochemical synthesis of hydantoins highlights these issues, noting that even though the process was solvent-free, product losses occurred during the recovery of the powdered solids. acs.org

Catalyst selection and recovery become critical on an industrial scale. While homogeneous catalysts like piperidine are effective, their removal from the product stream can be difficult and costly, often requiring extensive extraction and purification steps. The use of heterogeneous catalysts, while advantageous for their ease of separation, introduces new challenges. orientjchem.org These include potential catalyst deactivation over time, leaching of the active species into the product stream, and the physical durability of the catalyst under industrial operating conditions. Ensuring consistent catalyst activity over numerous cycles is essential for process economy.

Finally, process optimization and control for a multi-step synthesis or a condensation reaction require careful management of stoichiometry, reaction time, and purification protocols to maximize yield and purity while minimizing waste and cost. The move towards continuous manufacturing, as discussed previously, can mitigate some of these challenges, but it requires significant initial investment in specialized equipment and process development. nih.govthieme-connect.de

Advanced Spectroscopic and Structural Characterization Methodologies

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum of 5-(2-Thenylidene)hydantoin is expected to show distinct signals corresponding to the protons of the hydantoin (B18101) ring and the thenylidene substituent. Based on data from structurally similar 5-benzylidenehydantoin (B7779842) derivatives, the two N-H protons of the hydantoin ring are anticipated to appear as separate singlets in the downfield region, typically between δ 10.0 and 11.5 ppm. semanticscholar.org The exocyclic vinylic proton (=CH) is expected to resonate as a singlet around δ 6.5 ppm. semanticscholar.org The protons of the thiophene (B33073) ring typically appear in the aromatic region (δ 7.0-8.0 ppm) and will exhibit characteristic coupling patterns (doublet of doublets) reflecting their positions on the ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. For 5-(2-Thenylidene)hydantoin, two signals for the carbonyl carbons (C2 and C4) of the hydantoin ring are expected in the range of δ 155-175 ppm. semanticscholar.org The quaternary carbon C5, part of the double bond, and the vinylic CH carbon are predicted to appear between δ 110 and 130 ppm. semanticscholar.org The carbons of the thiophene ring will resonate in the aromatic region, typically between δ 120 and 140 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms. openmedscience.com In the hydantoin ring, two distinct nitrogen signals would be expected. The N1 and N3 nitrogens, being part of amide- and urea-like functionalities, would likely have chemical shifts in the range of 100-160 ppm, referenced to nitromethane. openmedscience.com Solid-state ¹⁵N NMR, in conjunction with theoretical calculations, can be a powerful tool for studying nitrogen environments in pharmaceuticals and related compounds. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(2-Thenylidene)hydantoin Data are estimated based on analogous compounds. semanticscholar.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~11.5 (singlet) | - |

| C 2 | - | ~155 |

| N3-H | ~10.2 (singlet) | - |

| C 4 | - | ~165 |

| C 5 | - | ~125 |

| =C H- (vinyl) | ~6.5 (singlet) | ~110 |

| Thiophene C3-H | ~7.2 (dd) | ~128 |

| Thiophene C4-H | ~7.1 (dd) | ~127 |

| Thiophene C5-H | ~7.6 (dd) | ~130 |

| Thiophene C2' | - | ~138 |

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and understanding the molecule's connectivity and spatial arrangement. nih.govemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 5-(2-Thenylidene)hydantoin, COSY would show correlations between the adjacent protons on the thiophene ring, confirming their connectivity and aiding in their specific assignment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This technique would definitively link the ¹H signals of the vinylic proton and the thiophene protons to their corresponding ¹³C signals, confirming the assignments made in the 1D spectra.

From the vinylic proton to the C5 and C4 carbons of the hydantoin ring, as well as to the C2' and C3' carbons of the thiophene ring.

From the N-H protons to the adjacent carbonyl carbons (C2 and C4) and the C5 carbon.

From the thiophene protons to other carbons within the thiophene ring, confirming its structure. openmedscience.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry. libretexts.org For 5-(2-Thenylidene)hydantoin, the primary stereochemical question is the configuration (E or Z) of the exocyclic double bond. A NOESY experiment would show a spatial correlation (a cross-peak) between the vinylic proton and the H3 proton of the thiophene ring if the molecule adopts the Z-configuration. Conversely, a lack of this correlation and a potential correlation to the N1-H proton might suggest an E-configuration. openmedscience.comlibretexts.org

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and bond types.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum of 5-(2-Thenylidene)hydantoin is expected to be characterized by several key absorption bands. Data from the analogous compound 5-(2-thenylidene)-2-thiohydantoin provides a useful reference. spectrabase.com

N-H Stretching: Broad absorption bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the stretching vibrations of the two N-H groups in the hydantoin ring. semanticscholar.org

C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear just above 3000 cm⁻¹, while the vinylic C-H stretch may be found in a similar region.

C=O Stretching: Two distinct and strong absorption bands for the carbonyl groups are anticipated. The C4=O (amide) carbonyl typically appears around 1770 cm⁻¹, while the C2=O (urea) carbonyl appears at a lower frequency, around 1710-1740 cm⁻¹, due to electronic effects. semanticscholar.org

C=C and C=N Stretching: A band in the 1600-1650 cm⁻¹ region can be attributed to the stretching of the exocyclic C=C double bond, conjugated with the thiophene ring. semanticscholar.org

Table 2: Principal FTIR Absorption Bands for Hydantoin Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide, C4) | 1760 - 1785 | Strong |

| C=O Stretch (Urea, C2) | 1710 - 1740 | Strong |

| C=C Stretch (Exocyclic) | 1600 - 1650 | Medium |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While C=O stretching bands are often weaker in Raman spectra compared to FTIR, vibrations of the C=C double bond and the thiophene ring are typically strong and well-defined. uc.pt For 5-(2-Thenylidene)hydantoin, intense Raman bands would be expected for the symmetric stretching of the thiophene ring and the exocyclic C=C bond due to their high polarizability. iku.edu.tr Deformational modes of the hydantoin ring are also often prominent in the lower frequency range (e.g., 600-1000 cm⁻¹). uc.pt

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For 5-(2-Thenylidene)hydantoin (C₈H₆N₂O₂S), the calculated exact mass is 210.0150 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. semanticscholar.org

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M⁺˙) at m/z 210. The subsequent fragmentation pattern would likely involve characteristic losses providing structural clues. Based on related structures, plausible fragmentation pathways include:

Loss of carbon monoxide (CO) from the hydantoin ring to give a fragment at m/z 182.

Loss of the isocyanate radical (·NCO) or HNCO.

Cleavage of the exocyclic double bond, leading to fragments corresponding to the thenylidene cation (C₅H₅S⁺, m/z 97) and the hydantoin radical.

Fragmentation of the thiophene ring, such as the loss of a thioformyl (B1219250) radical (·CHS), leading to further daughter ions.

Table 3: Predicted Mass Spectrometry Fragments for 5-(2-Thenylidene)hydantoin

| m/z Value | Possible Fragment Identity |

| 210 | [M]⁺˙ (Molecular Ion) |

| 182 | [M - CO]⁺˙ |

| 167 | [M - HNCO]⁺˙ |

| 97 | [C₅H₅S]⁺ (Thenylidene cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 5-(2-Thenylidene)hydantoin, HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from its molecular formula, C9H6N2O2S. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental formulas.

In practice, the analysis is performed using techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers. The high resolving power of these instruments allows for mass measurements with errors in the low parts-per-million (ppm) range, confirming the molecular formula with high confidence. The compound can be ionized using various methods, leading to the observation of different ionic species. researchgate.netsemanticscholar.org

Table 1: Theoretical Exact Masses of 5-(2-Thenylidene)hydantoin Ionic Species

| Ion Species | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₉H₇N₂O₂S⁺ | 207.0223 |

| [M+Na]⁺ | C₉H₆N₂O₂SNa⁺ | 229.0042 |

This interactive table provides the calculated exact masses for common adducts of 5-(2-Thenylidene)hydantoin, which are used as reference points in HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to investigate the structure of ions by fragmenting them and analyzing the resulting product ions. uspto.gov An ion of interest (the precursor ion), such as the protonated molecule [M+H]⁺ of 5-(2-Thenylidene)hydantoin, is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a wealth of structural information, akin to a molecular fingerprint. mdpi.com

The fragmentation of 5-(2-Thenylidene)hydantoin is expected to proceed through characteristic pathways involving the cleavage of the hydantoin and thenylidene moieties. Key fragmentation steps would likely include the loss of isocyanic acid (HNCO), carbon monoxide (CO), and fragmentation of the thiophene ring. nih.gov Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation of 5-(2-Thenylidene)hydantoin ([C₉H₇N₂O₂S]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Formula | Fragment m/z | Neutral Loss |

|---|---|---|---|---|

| 207.0223 | [M+H-HNCO]⁺ | C₈H₅NO₂S⁺ | 164.0060 | HNCO |

| 207.0223 | [M+H-CO]⁺ | C₈H₇N₂OS⁺ | 179.0274 | CO |

| 164.0060 | [C₈H₅NO₂S-CO]⁺ | C₇H₅NS⁺ | 135.0137 | CO |

This interactive table outlines a potential fragmentation pathway for protonated 5-(2-Thenylidene)hydantoin, detailing the mass-to-charge ratios of expected fragments and the corresponding neutral losses.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. researchgate.net For 5-(2-Thenylidene)hydantoin, SCXRD analysis would reveal the molecule's conformation, particularly the geometry around the exocyclic C=C double bond (E or Z configuration) and the planarity of the molecule. nih.gov

Table 3: Hypothetical Crystallographic Data for 5-(2-Thenylidene)hydantoin

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.0 |

| c (Å) | ~16.0 |

| β (°) | ~95 |

| Volume (ų) | ~677 |

This interactive table presents plausible crystallographic parameters for 5-(2-Thenylidene)hydantoin, based on data from structurally similar hydantoin derivatives. nih.gov Z represents the number of molecules in the unit cell.

Crystal Packing and Intermolecular Interactions in 5-(2-Thenylidene)hydantoin Lattice

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular interactions. In the case of 5-(2-Thenylidene)hydantoin, the primary interaction is expected to be strong hydrogen bonding between the N-H groups of the hydantoin ring (donors) and the carbonyl oxygen atoms (acceptors). This typically leads to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers characterized by an R²₂(8) graph set notation. scispace.com

In addition to these strong hydrogen bonds, weaker interactions play a significant role in stabilizing the crystal packing. These include C-H···O and C-H···S hydrogen bonds, as well as π-π stacking interactions between the aromatic thiophene rings of adjacent molecules. nih.govresearchgate.net Hirshfeld surface analysis can be employed to visualize and quantify these varied intermolecular contacts. scispace.com

Table 4: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C | 1.9 - 2.2 | Forms primary structural motifs like dimers or chains. |

| Weak Hydrogen Bond | C-H (Thiophene) | O=C | 2.3 - 2.8 | Contributes to linking the primary motifs. |

This interactive table summarizes the key intermolecular forces anticipated to direct the crystal packing of 5-(2-Thenylidene)hydantoin.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, 5-(2-Thenylidene)hydantoin, is achiral and therefore does not exhibit chiroptical activity. However, chiral derivatives can be synthesized, for instance, by introducing a stereocenter on the hydantoin ring or on a substituent. nih.gov For such chiral molecules, chiroptical spectroscopic methods are essential for stereochemical characterization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformational features of the molecule in solution.

For a chiral derivative of 5-(2-Thenylidene)hydantoin, electronic transitions associated with the chromophores (the thenylidene and hydantoin moieties) would give rise to characteristic positive or negative signals in the CD spectrum, known as Cotton effects. The sign and magnitude of these Cotton effects are unique to a specific enantiomer, making CD an excellent technique for confirming enantiomeric purity and assigning absolute stereochemistry, often in conjunction with computational predictions.

Despite a comprehensive search for specific data regarding the Optical Rotatory Dispersion (ORD) of 5-(2-Thenylidene) hydantoin, no dedicated experimental studies or detailed research findings containing specific ORD data for this compound could be located in the available scientific literature.

Optical Rotatory Dispersion is a powerful analytical technique used to determine the stereochemistry of chiral molecules by measuring the change in optical rotation as a function of the wavelength of plane-polarized light. This analysis provides crucial information about the three-dimensional arrangement of atoms in a molecule, particularly the absolute configuration of stereocenters.

While the broader class of hydantoin derivatives has been the subject of various spectroscopic and structural studies, specific ORD data for the 5-(2-Thenylidene) substituted variant is not publicly available. Research in this area has often focused on other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography to elucidate the structural features of these compounds.

The absence of specific ORD data for this compound precludes a detailed discussion and the presentation of data tables as requested. Further experimental research would be necessary to determine the chiroptical properties of this specific compound and to generate the corresponding ORD spectrum and data.

Computational and Theoretical Investigations of 5 2 Thenylidene Hydantoin

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the properties of 5-(2-Thenylidene)hydantoin. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. It is extensively used to determine the optimized geometry and electronic properties of hydantoin (B18101) derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and sulfur, a variety of well-established functionals and basis sets are available.

Commonly employed exchange-correlation functionals for studying hydantoin derivatives include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic properties. For the basis set, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

Table 1: Representative Exchange-Correlation Functionals and Basis Sets in DFT Studies of Hydantoin Derivatives

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G(d,p) | A hybrid functional combined with a split-valence basis set including polarization functions. |

| B3LYP | 6-311++G(d,p) | A larger triple-split valence basis set with both polarization and diffuse functions for higher accuracy. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For 5-(2-Thenylidene)hydantoin, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the exocyclic double bond, while the LUMO is likely distributed over the hydantoin ring and the conjugated system. The HOMO-LUMO gap can be calculated from the energies of these orbitals obtained from DFT calculations.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Related 5-Arylmethylenehydantoin Derivative (Calculated using B3LYP/6-31G(d,p))

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In 5-(2-Thenylidene)hydantoin, the MEP surface would likely show negative potential around the carbonyl oxygen atoms and the sulfur atom of the thiophene ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the N-H groups in the hydantoin ring would exhibit positive potential, making them potential hydrogen bond donors.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Fukui functions provide more detailed, atom-specific information about reactivity. They indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The condensed Fukui functions can be calculated to pinpoint the reactive sites within the 5-(2-Thenylidene)hydantoin molecule. For instance, the carbonyl carbons are expected to be primary sites for nucleophilic attack, while the exocyclic carbon-carbon double bond may be susceptible to both electrophilic and radical additions.

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is a powerful and widely used method, ab initio calculations offer a systematically improvable and often more accurate approach for determining electronic properties, albeit at a higher computational cost. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide benchmark-quality data for smaller molecules or can be used to validate the results obtained from DFT calculations. For a molecule of the size of 5-(2-Thenylidene)hydantoin, these high-level calculations can be computationally demanding but can offer very precise information about its electronic structure and properties.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of 5-(2-Thenylidene)hydantoin, MD simulations would provide detailed information on its dynamic behavior over time, offering insights into its conformational flexibility, stability, and interactions with its environment.

A key aspect of understanding a molecule's function is to characterize its accessible conformations and their relative stabilities. Conformational analysis of hydantoin derivatives has been a subject of interest in computational chemistry. For instance, studies on other 5-arylidenehydantoins have utilized techniques like NMR spectroscopy combined with computational methods to determine the preferred stereochemistry around the exocyclic double bond. It is generally observed that the Z-isomer is the more stable and predominantly formed product in the condensation reaction leading to these compounds.

In a computational study of 5-(2-Thenylidene)hydantoin, a conformational search would be performed to identify various low-energy structures. This would involve rotating the rotatable bonds, such as the one connecting the hydantoin and thenylidene rings. The stability of these conformers would then be evaluated by calculating their potential energies. Quantum mechanical methods are often employed for accurate energy calculations of a set of representative conformations.

MD simulations would further elaborate on the conformational landscape by simulating the molecule's movement over a period of time, allowing for the observation of transitions between different conformational states. The stability of specific conformations can be assessed by analyzing the trajectory of the simulation, looking at parameters such as root-mean-square deviation (RMSD) to see how much the molecule deviates from its initial structure.

The surrounding solvent can have a significant impact on the conformation and dynamics of a molecule. MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules in the simulation box. For 5-(2-Thenylidene)hydantoin, simulations in different solvents (e.g., water, ethanol (B145695), DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this influences its conformational preferences.

If a biological target for 5-(2-Thenylidene)hydantoin has been identified, MD simulations can be used to study the dynamics of its interaction with the protein. These simulations start with a docked complex of the ligand and protein and simulate its evolution over time. This provides a more realistic picture of the binding process than static docking.

The stability of the ligand in the binding pocket can be assessed by monitoring its RMSD. The simulation can also reveal which interactions are most persistent over time. For example, the percentage of the simulation time that a particular hydrogen bond is maintained can be calculated. Furthermore, MD simulations can highlight the flexibility of the protein's binding site and show how it might adapt to the presence of the ligand. The results of such simulations are crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as 5-(2-Thenylidene)hydantoin, might bind to a specific protein target.

In a typical molecular docking study, a 3D structure of the target protein is required, which is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The 5-(2-Thenylidene)hydantoin molecule would then be placed into the binding site of the protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

The binding affinity is often expressed as a negative value in kcal/mol, with more negative values indicating stronger binding. For example, in docking studies of other hydantoin derivatives against various enzymes, binding affinities in the range of -7 to -10 kcal/mol have been reported, suggesting good inhibitory potential.

Table 1: Illustrative Example of Molecular Docking Results for a Hydantoin Derivative with a Protein Target

| Parameter | Value |

| Protein Target | Example Kinase |

| PDB ID | XXXX |

| Binding Affinity (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 2.5 µM |

Note: This table is for illustrative purposes and does not represent actual data for 5-(2-Thenylidene)hydantoin.

The predicted binding mode from a docking simulation provides valuable information about the specific interactions between the ligand and the protein. This includes identifying which amino acid residues in the binding site are involved in hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand.

For 5-(2-Thenylidene)hydantoin, one would expect the hydantoin ring to be involved in hydrogen bonding with polar residues in the binding site, utilizing its N-H groups as donors and carbonyl groups as acceptors. The thenylidene ring, being aromatic, could participate in pi-pi stacking or hydrophobic interactions with aromatic or nonpolar residues. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition and for suggesting chemical modifications to improve binding affinity and selectivity.

Table 2: Illustrative Example of Key Interactions between a Hydantoin Derivative and a Protein Target

| Interaction Type | Ligand Atom/Group | Protein Residue |

| Hydrogen Bond | Hydantoin N-H | Asp145 |

| Hydrogen Bond | Hydantoin C=O | Gln85 |

| Hydrophobic Interaction | Thenylidene Ring | Phe123, Leu78 |

Note: This table is for illustrative purposes and does not represent actual data for 5-(2-Thenylidene)hydantoin.

Validation of Docking Protocols for 5-(2-Thenylidene)hydantoin

The reliability of molecular docking simulations, a key computational tool for predicting the binding orientation of a ligand to a protein target, is critically dependent on the validation of the docking protocol. For 5-(2-Thenylidene)hydantoin, this validation process ensures that the chosen computational parameters can accurately reproduce experimentally determined binding modes. A standard and widely accepted method for this validation is to perform a redocking experiment. nih.gov This involves taking a known crystal structure of a protein-ligand complex, removing the ligand, and then docking it back into the protein's binding site using the selected docking algorithm and scoring function.

The accuracy of this redocking is quantified by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and its original crystallographic pose. A docking protocol is generally considered validated and reliable if the RMSD value is below 2.0 Å. nih.govnih.gov This low RMSD value indicates that the computational protocol can successfully replicate the known binding orientation, providing confidence in its predictive power when applied to novel ligands like analogues of 5-(2-Thenylidene)hydantoin. Should the RMSD exceed this threshold, it would suggest that the docking parameters are not suitable for the specific protein-ligand system and require further optimization.

To ensure a robust validation, it is also common practice to compare the performance of several different docking programs, as their underlying algorithms and scoring functions can yield varying results. nih.gov For instance, programs like AutoDock, Glide, and DOCK are frequently evaluated to determine the most suitable tool for a particular study. nih.gov The protocol that consistently produces the lowest RMSD values in redocking experiments would be selected for subsequent virtual screening or binding mode prediction studies involving 5-(2-Thenylidene)hydantoin.

Interactive Table: Key Metrics in Docking Protocol Validation

| Metric | Description | Acceptable Threshold |

|---|---|---|

| RMSD | Root Mean Square Deviation between the docked pose and the crystallographic pose of the ligand. | < 2.0 Å |

| Binding Affinity | The predicted free energy of binding for the ligand to the protein. | Should be comparable to experimental values, if available. |

| Pose Clustering | The grouping of similar docked conformations. | The top-ranked cluster should have a low RMSD and favorable binding energy. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. chemaxon.comrsc.org For 5-(2-Thenylidene)hydantoin and its analogues, QSPR models can be developed to predict a wide range of properties, thereby reducing the need for extensive experimental testing.

Development of Descriptors for 5-(2-Thenylidene)hydantoin and Analogues

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a series of compounds including 5-(2-Thenylidene)hydantoin and its analogues, a diverse set of descriptors would be generated to capture their structural variations. These descriptors are typically categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include molecular connectivity indices and Wiener indices.

Geometric Descriptors: These descriptors are based on the 3D structure of the molecule and include information about its size, shape, and interatomic distances.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Thermodynamic Descriptors: These relate to the thermodynamic properties of the molecule, such as heat of formation, entropy, and hydration energy. nih.gov

The geometries of 5-(2-Thenylidene)hydantoin and its analogues would first be optimized using quantum chemical methods, such as the semi-empirical AM1 method, to obtain realistic 3D conformations for the calculation of these descriptors. nih.gov Software packages like CODESSA are often employed to generate a large and comprehensive set of these descriptors. nih.gov

Interactive Table: Representative Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Topological | Connectivity Indices, Wiener Index | Molecular branching and connectivity. |

| Geometric | Molecular Surface Area, Volume | Size and shape of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity. |

| Thermodynamic | Heat of Formation, Entropy | Stability and energetic properties. |

Prediction of Spectroscopic Parameters from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like 5-(2-Thenylidene)hydantoin. nih.govucr.edu By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

The process begins with the optimization of the molecule's geometry at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p). ucr.edu Following geometry optimization, frequency calculations are performed to predict the IR spectrum. The calculated vibrational frequencies can then be compared with experimental IR data to aid in the assignment of spectral bands to specific molecular motions. nih.gov Similarly, NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure. researchgate.net

These computational predictions are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized analogues of 5-(2-Thenylidene)hydantoin by providing a theoretical spectrum to compare against experimental results. Furthermore, these methods can provide insights into the electronic structure and bonding within the molecule, helping to rationalize its observed spectroscopic features. nih.gov The agreement between the computed and experimental spectra also serves as a validation of the chosen computational methodology. researchgate.net

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable tools in modern drug discovery and chemical biology, enabling the rapid and cost-effective identification of molecules with desired properties from vast chemical libraries. nih.gov

Database Searching for Structurally Similar Compounds to 5-(2-Thenylidene)hydantoin

One of the primary applications of cheminformatics is the search for structurally similar compounds within large chemical databases such as PubChem, ChEMBL, and ZINC. nih.govucr.eduarxiv.org This process, known as similarity searching, is based on the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov

To find analogues of 5-(2-Thenylidene)hydantoin, its structure would be used as a query. The similarity between the query and the database compounds is typically calculated using molecular fingerprints. These are binary strings that encode the presence or absence of specific structural features or substructures within a molecule. chemaxon.com The Tanimoto coefficient is a commonly used metric to quantify the similarity between two fingerprints, with a higher value indicating greater similarity. researchgate.net

This approach allows for the rapid identification of a subset of compounds from a database of millions or even billions of molecules that are structurally related to 5-(2-Thenylidene)hydantoin. arxiv.org These "hits" can then be acquired for experimental testing or subjected to further computational analysis.

Interactive Table: Major Chemical Databases for Similarity Searching

| Database | Description |

|---|---|

| PubChem | A public repository of chemical substances and their biological activities, maintained by the NCBI. nih.gov |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties. ucr.edu |

| ZINC | A free database of commercially-available compounds for virtual screening. arxiv.org |

Ligand-Based Virtual Screening Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) becomes a crucial strategy for identifying new active compounds. nih.govmdpi.com This approach utilizes the structural information of known active ligands, such as 5-(2-Thenylidene)hydantoin if it has a known biological activity, to screen for other molecules that are likely to be active.

Several LBVS methodologies can be employed:

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. cam.ac.uk By analyzing the 3D structures of one or more active compounds like 5-(2-Thenylidene)hydantoin, a pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings, is then used as a 3D query to search chemical databases for molecules that match the pharmacophore. mdpi.com

Shape-Based Screening: This method assumes that molecules with similar shapes are likely to bind to the same target. The 3D shape of a known active ligand is used as a template to screen for other molecules that have a high degree of shape overlap. nih.gov

Machine Learning Models: With a sufficiently large dataset of active and inactive compounds, machine learning algorithms can be trained to build predictive models. mdpi.com These models learn the relationship between the molecular descriptors of the compounds and their biological activity, and can then be used to predict the activity of new, untested molecules.

These ligand-based approaches are computationally efficient and can be used to screen ultra-large chemical libraries, making them a powerful tool for hit identification in the early stages of drug discovery. nih.gov

Fragment-Based Design Considerations for 5-(2-Thenylidene)hydantoin Modification

Fragment-based drug design (FBDD) is a strategic approach in medicinal chemistry that utilizes small molecular fragments as starting points for the development of lead compounds. This methodology relies on the principle that the binding energy of a larger ligand can be considered the sum of the binding energies of its constituent fragments. In the context of 5-(2-thenylidene)hydantoin, a compound with a distinct molecular architecture, FBDD offers a rational pathway for systematic modification to explore and optimize its biological activities.

The core structure of 5-(2-thenylidene)hydantoin can be deconstructed into two primary molecular fragments: the hydantoin heterocycle and the thenylidene moiety, which is derived from a thiophene ring. Each of these fragments presents unique opportunities for modification, allowing for the fine-tuning of the compound's physicochemical and pharmacological properties.

Key Molecular Fragments of 5-(2-Thenylidene)hydantoin

The initial step in a fragment-based approach involves the identification of the key structural components. For 5-(2-thenylidene)hydantoin, these are the hydantoin ring and the thenylidene group.

The Hydantoin Ring: This five-membered heterocyclic ring is a well-established pharmacophore found in numerous clinically used drugs. researchgate.netnih.govwikipedia.org Its structure offers multiple points for modification, including the N1 and N3 positions of the imidazolidine-2,4-dione core. The hydantoin scaffold is known for its ability to participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets. researchgate.net

Table 1: Key Molecular Fragments of 5-(2-Thenylidene)hydantoin and Their Significance in Drug Design

| Fragment | Chemical Structure | Key Features for Modification | Potential Impact of Modification |

| Hydantoin Ring | Imidazolidine-2,4-dione | N1 and N3 positions, C5 position | Alteration of solubility, metabolic stability, and hydrogen bonding capacity. researchgate.net |

| Thenylidene Group | 2-Thenylidene | Thiophene ring substitutions | Modulation of electronic properties, steric bulk, and lipophilicity. |

Strategies for Fragment Modification

Once the key fragments are identified, computational and synthetic strategies can be employed to explore modifications. These strategies often fall into three main categories: fragment growing, fragment linking, and fragment merging. For 5-(2-thenylidene)hydantoin, fragment growing is a particularly relevant approach.

Fragment Growing from the Hydantoin Core:

The N1 and N3 positions of the hydantoin ring are amenable to the introduction of various substituents. This "growing" strategy can be guided by computational docking studies to explore unoccupied pockets in a target protein's binding site.

N1-Substitution: Alkylation or acylation at the N1 position can introduce new functional groups that can form additional interactions with a biological target. For instance, the introduction of a small alkyl chain could enhance van der Waals interactions, while a group containing a hydrogen bond donor or acceptor could form new hydrogen bonds.

N3-Substitution: Similar to the N1 position, the N3 position can be modified to extend the molecule into new regions of a binding pocket. Structure-activity relationship (SAR) studies on other hydantoin-containing compounds have shown that modifications at this position can significantly impact biological activity. nih.gov

Modification of the Thenylidene Moiety:

The thenylidene fragment offers several avenues for modification to alter the electronic and steric profile of the parent compound.

Substitution on the Thiophene Ring: The unoccupied positions on the thiophene ring (positions 3, 4, and 5) are prime candidates for substitution. The introduction of electron-donating or electron-withdrawing groups can modulate the electron density of the ring system, which can, in turn, affect its interaction with target residues. For example, a halogen atom could introduce a potential halogen bond interaction.

Isosteric Replacement: The thiophene ring itself could be replaced with other aromatic or heteroaromatic rings to explore different spatial arrangements and electronic properties. Examples include replacing the thiophene with a furan, pyrrole, or even a phenyl ring.

Table 2: Theoretical Modifications of 5-(2-Thenylidene)hydantoin Fragments and Their Rationale